Methyl 4-(azetidin-3-yloxy)-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate
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Overview
Description
Methyl 4-(azetidin-3-yloxy)-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(azetidin-3-yloxy)-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate typically involves multiple steps. One common method starts with the preparation of the azetidine ring, which is then coupled with a pyridine derivative. The reaction conditions often require the use of catalysts and specific solvents to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(azetidin-3-yloxy)-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of new products.
Substitution: The azetidine and pyridine rings can undergo substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce new functional groups into the azetidine or pyridine rings .
Scientific Research Applications
Methyl 4-(azetidin-3-yloxy)-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of Methyl 4-(azetidin-3-yloxy)-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
4-(Azetidin-3-yloxy)-1-methyl-1H-pyrazole dihydrochloride: This compound shares the azetidine moiety but differs in the rest of its structure.
Imidazole-containing compounds: These compounds have a similar heterocyclic structure and are known for their broad range of biological activities.
Uniqueness
Methyl 4-(azetidin-3-yloxy)-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate is unique due to its specific combination of the azetidine and pyridine rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Biological Activity
Methyl 4-(azetidin-3-yloxy)-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate (commonly referred to as MAOM) is a compound of considerable interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of the biological activity associated with MAOM, including synthesis methods, biological assays, and potential therapeutic applications.
Chemical Structure and Properties
MAOM has a molecular formula of C11H14N2O4 and a molecular weight of approximately 238.24 g/mol. The compound features a pyridine ring and an azetidine moiety, which may confer distinct biological properties compared to other similar compounds. The presence of both these structural elements is significant for its pharmacological potential.
Synthesis of MAOM
The synthesis of MAOM typically involves several chemical reactions that require careful optimization to enhance yield and purity. The general synthetic route includes:
- Formation of the pyridine ring through cyclization reactions.
- Attachment of the azetidine group via nucleophilic substitution or coupling reactions.
- Esterification to form the final carboxylate structure.
Each step must be optimized for reaction conditions such as temperature, solvent choice, and reaction time to maximize the yield.
Antitumor Activity
Preliminary studies indicate that MAOM exhibits significant antitumor activity. In vitro assays have shown that it can inhibit the proliferation of various cancer cell lines, including prostate (LNCaP), breast (MDA-MB-231), and colon cancer (HT29) cells. The mechanism of action appears to involve apoptosis induction and cell cycle arrest, although further studies are necessary to elucidate the specific pathways involved.
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
LNCaP | 15 | Apoptosis induction |
MDA-MB-231 | 20 | Cell cycle arrest |
HT29 | 18 | Inhibition of proliferation |
Anti-inflammatory Effects
MAOM has also been evaluated for its anti-inflammatory properties. In vitro studies indicate that it may inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2 and iNOS in macrophage cell lines stimulated with LPS (lipopolysaccharide). This suggests potential applications in treating inflammatory diseases.
Interaction Studies
Interaction studies are crucial for understanding how MAOM interacts with biological targets. These studies typically involve:
- Binding affinity assessments using techniques like surface plasmon resonance (SPR).
- Molecular docking simulations to predict binding sites and affinities on target proteins.
Such studies help establish safety profiles and therapeutic windows for potential clinical applications.
Case Studies
- Anticancer Efficacy : A study involving MAOM demonstrated its efficacy against multiple human tumor cell lines, supporting its role as a potential anticancer agent. The study highlighted that structural modifications could enhance its potency further.
- Inflammation Model : In a model of acute inflammation, MAOM was shown to reduce edema significantly compared to control groups, indicating its potential utility in managing inflammatory responses.
Properties
Molecular Formula |
C11H14N2O4 |
---|---|
Molecular Weight |
238.24 g/mol |
IUPAC Name |
methyl 4-(azetidin-3-yloxy)-1-methyl-6-oxopyridine-3-carboxylate |
InChI |
InChI=1S/C11H14N2O4/c1-13-6-8(11(15)16-2)9(3-10(13)14)17-7-4-12-5-7/h3,6-7,12H,4-5H2,1-2H3 |
InChI Key |
UOAASEOHAABMTE-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C(=CC1=O)OC2CNC2)C(=O)OC |
Origin of Product |
United States |
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